molecular formula C8H5BrN2 B1527885 2-Bromoquinazoline CAS No. 1316275-31-6

2-Bromoquinazoline

Cat. No.: B1527885
CAS No.: 1316275-31-6
M. Wt: 209.04 g/mol
InChI Key: ZHQSBSGAHYOIQE-UHFFFAOYSA-N
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Description

2-Bromoquinazoline (CAS 1316275-31-6) is a high-value brominated heterocyclic building block with the molecular formula C8H5BrN2 and a molecular weight of 209.04 g/mol . This compound is critically important in medicinal and organic chemistry as a versatile synthetic intermediate, primarily due to the reactivity of the bromine atom at the 2-position of the quinazoline core. It is extensively used in the synthesis of diverse quinazoline derivatives through various metal-mediated cross-coupling reactions, such as palladium-catalyzed transformations, which allow for the introduction of complex carbon chains and other functional groups . Quinazoline scaffolds are recognized for their wide spectrum of significant biological activities . Researchers utilize this compound to develop and investigate novel compounds with potential pharmacological properties, including anticancer , anti-inflammatory , antibacterial , and antiviral effects . The broad utility of this reagent is highlighted in modern synthetic protocols, including microwave-assisted and one-pot synthesis methods, which aim to create novel quinazoline analogues efficiently . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQSBSGAHYOIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1316275-31-6
Record name 2-bromoquinazoline
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Preparation Methods

Aza-reaction Method

  • Process: Aniline reacts with ethyl glyoxalate to form α-iminoesters, which undergo intramolecular cyclization to yield quinazoline derivatives.
  • Reaction conditions: Typically conducted under reflux or mild heating.
  • Outcome: Efficient formation of the quinazoline core with bromine substitution introduced via brominated aniline or post-cyclization bromination.
  • Advantages: Straightforward, uses readily available starting materials.
  • Limitations: May require purification steps to isolate pure this compound.

Microwave-Assisted Reaction

  • Process: 2-Aminobenzonitrile reacts with bromine or bromine equivalents under microwave irradiation.
  • Reaction conditions: Microwave irradiation significantly reduces reaction time (minutes rather than hours).
  • Advantages: Fast, energy-efficient, often higher yields.
  • Example: Microwave-assisted bromination followed by cyclization to form this compound.
  • Notes: Requires specialized microwave reactors; control of reaction parameters critical to avoid over-bromination.

Metal-Mediated Reaction

  • Process: Transition metals such as copper or palladium catalyze coupling or cyclization reactions to form this compound from appropriate precursors.
  • Typical catalysts: Pd(PPh3)4, CuI, or other Pd/Cu complexes.
  • Reaction conditions: Often performed in polar aprotic solvents (e.g., DMF, DMSO) with bases (e.g., K2CO3).
  • Advantages: High selectivity, functional group tolerance, enables further derivatization.
  • Applications: Useful for complex molecule synthesis involving quinazoline scaffolds.

Industrial Production Methods

  • Approach: Large-scale synthesis adapts the above methods with optimized parameters for cost, yield, and environmental impact.
  • Considerations: Use of green solvents, catalyst recycling, waste minimization.
  • Outcome: Production of this compound with high purity suitable for pharmaceutical intermediates.

Comparative Table of Preparation Methods

Preparation Method Reaction Time Yield Range (%) Key Reagents Advantages Disadvantages
Aza-reaction Hours (3-6 h) Moderate (50-70) Aniline, ethyl glyoxalate Simple, accessible reagents Longer reaction time
Microwave-assisted Minutes (10-30 min) High (70-90) 2-Aminobenzonitrile, bromine Rapid, energy efficient Requires microwave equipment
Metal-mediated Hours (4-8 h) High (75-90) Pd/Cu catalysts, bases High selectivity, functional group tolerance Cost of catalysts
Industrial optimized Variable High (80-95) Depends on method Scalable, cost-effective Requires process control

Research Findings and Reaction Analysis

  • Substitution reactions: The bromine atom at position 2 in this compound is reactive and can be substituted by nucleophiles (amines, thiols) under basic conditions, enabling further functionalization.
  • Coupling reactions: Palladium or copper-catalyzed Suzuki or Heck coupling reactions allow the introduction of various aryl or vinyl groups, expanding the utility of this compound in complex molecule synthesis.
  • Oxidation/reduction: Though less common, oxidation or reduction reactions of quinazoline derivatives allow access to related compounds with different oxidation states.
  • Reaction conditions: Choice of solvent, temperature, and catalyst loading critically affect yield and purity.

Summary Table of Key Reagents and Conditions

Reaction Type Typical Reagents/Catalysts Solvents Temperature Range Notes
Aza-reaction Aniline, ethyl glyoxalate Ethanol, reflux 70–100 °C Cyclization step critical
Microwave-assisted 2-Aminobenzonitrile, bromine source Polar solvents Microwave heating Rapid reaction
Metal-mediated Pd(PPh3)4, CuI, K2CO3 DMF, DMSO 80–120 °C Ligand choice affects selectivity
Industrial synthesis Optimized reagents based on above Varies Controlled heating Focus on scalability

Chemical Reactions Analysis

2-Bromoquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Coupling Reactions: Often use palladium or copper catalysts along with ligands and bases.

Major Products Formed:

  • Substituted quinazolines with various functional groups depending on the nucleophile used.
  • Complex quinazoline derivatives through coupling reactions.

Scientific Research Applications

Pharmacological Activities

2-Bromoquinazoline and its derivatives exhibit a wide range of pharmacological activities, including:

  • Anti-cancer Activity : Numerous studies have demonstrated the efficacy of this compound derivatives against various cancer cell lines. For instance, compounds synthesized through hybridization techniques have shown significant growth inhibition in cancer cells, with some derivatives displaying GI50 values comparable to established chemotherapeutics like doxorubicin and paclitaxel .
  • Anti-microbial Properties : The compound has been explored for its anti-microbial capabilities, showing effectiveness against several bacterial strains. This includes both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development .
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases. Its derivatives have been tested for their ability to inhibit macrophage activation and reduce pro-inflammatory cytokine production .
  • Neuroprotective Effects : Some studies have reported that derivatives of this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves halogenation of quinazoline precursors. Various synthetic routes have been developed to create derivatives with enhanced biological activity:

  • Hybrid Compounds : By combining this compound with other pharmacophores, researchers have created hybrid molecules that exhibit multi-targeted action against cancer cells. For example, sulfonamide-linked dihydroquinazolinone hybrids have shown potent anti-cancer activity across multiple cell lines .
  • Molecular Docking Studies : Computational studies have been employed to predict the interaction of this compound derivatives with biological targets, aiding in the design of more effective compounds .

Case Studies

Several notable case studies highlight the applications of this compound:

  • Case Study 1: Anti-cancer Activity
    A series of hybrid analogues based on this compound were synthesized and tested against HeLa and MDA-MB-231 cancer cell lines. The most potent compound exhibited an IC50 value of 7.52 μM, demonstrating significant anti-proliferative effects .
  • Case Study 2: Anti-microbial Efficacy
    Derivatives of this compound were evaluated for their anti-microbial properties against Staphylococcus aureus and Escherichia coli. One derivative showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a new antimicrobial agent .

Data Tables

The following tables summarize key findings related to the applications of this compound.

ApplicationActivity TypeReference
Anti-cancerGI50 = 0.038–1.8 μM
Anti-microbialMIC against E. coli
Anti-inflammatoryCytokine inhibition
NeuroprotectionIn vitro studies
CompoundCell Line TestedIC50 Value (μM)
Compound AHeLa7.52
Compound BMDA-MB-23110
Compound CA54912

Mechanism of Action

The mechanism of action of 2-Bromoquinazoline and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby inhibiting its activity . The exact pathways and targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Positional Isomers of Bromoquinazoline

The position of bromine on the quinazoline scaffold significantly impacts physicochemical properties and biological activity. Key isomers include:

Compound CAS Number Molecular Formula Purity Key Applications/Notes
2-Bromoquinazoline 1316275-31-6 C₈H₅BrN₂ >98% Antiproliferative activity ; Suzuki coupling precursor
4-Bromoquinazoline 354574-59-7 C₈H₅BrN₂ >98% Limited data on biological activity
8-Bromoquinazoline 1123169-41-4 C₈H₅BrN₂ >98% Precursor for Miyaura borylation
2,4-Dichloroquinazoline 607-68-1 C₈H₃Cl₂N₂ >99% Electrophilic warhead in covalent inhibitors
  • Reactivity : this compound participates in Suzuki couplings under mild conditions, whereas 8-bromo derivatives are preferred for Miyaura borylation to generate boronate esters . The 2-position bromine may offer steric hindrance, reducing reactivity in certain cross-couplings compared to 4- or 8-bromo isomers.
  • Biological Activity: Among 2-substituted quinazolines, 2-bromo derivatives exhibit potent antiproliferative effects, outperforming 2-amino or 2-methylamino analogs in some assays .

Di-Substituted Derivatives

Multi-halogenated quinazolines introduce additional electronic effects and steric challenges:

  • 2,6-Dibromoquinazoline (CAS: 161425-75-8, C₈H₄Br₂N₂): Di-substitution increases molecular weight and may reduce solubility, though its applications remain underexplored .

Comparison with Other 2-Substituted Quinazolines

The 2-position is critical for modulating biological activity and synthetic utility:

2-Substituent Example Compound Activity/Reactivity Notes
Bromine This compound High antiproliferative activity; versatile coupling partner
Chlorine 2-Chloroquinazoline Used in covalent FGFR4 inhibitors; faster SNAr reactivity vs. bromine
Amino 2-Aminoquinazoline Moderate activity; potential for hydrogen bonding
Methylamino 2-Methylaminoquinazoline Reduced potency compared to bromine
  • Electrophilicity : Bromine’s lower electronegativity compared to chlorine may slow nucleophilic aromatic substitution (SNAr) but improve stability in biological environments.
  • Anticancer Activity: this compound (3b) showed IC₅₀ values comparable to lead compounds in cytotoxicity assays, whereas 2-aminoquinazoline (8a) was less potent .

Biological Activity

2-Bromoquinazoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

This compound has been reported to exhibit significant anticancer , antimicrobial , and anti-inflammatory properties. Its mechanism of action primarily involves the inhibition of key molecular targets associated with cancer progression, such as the epidermal growth factor receptor (EGFR) and tubulin.

Anticancer Activity

  • Cytotoxicity Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown comparable activity to lead compounds in inhibiting cell proliferation in HeLa and MCF-7 cells, with IC50 values in the low micromolar range .
  • Mechanism of Action : The compound disrupts microtubule formation during mitosis, leading to aberrant spindle formation and subsequent cell death. This mechanism is similar to that of established chemotherapeutic agents . Furthermore, molecular docking studies suggest that this compound binds effectively to the ATP-binding site of EGFR, thereby inhibiting its kinase activity .
  • Structure-Activity Relationship (SAR) : SAR studies have demonstrated that modifications at specific positions on the quinazoline ring can significantly enhance anticancer activity. For example, the presence of halogen substituents at the 2-position has been associated with increased potency against cancer cell lines .

Case Study 1: In Vitro Evaluation Against Cancer Cell Lines

A study evaluated a series of 4-anilino-6-bromoquinazolines, including this compound derivatives, for their cytotoxicity against MCF-7 and HeLa cells. The results indicated that while unsubstituted derivatives showed limited activity, those with halogen substitutions exhibited significant cytotoxic effects. Notably, compounds with a 4-fluorophenyl group displayed enhanced activity compared to gefitinib, a known EGFR inhibitor .

CompoundCell LineIC50 (μM)
This compoundMCF-71.94
4-Fluoro derivativeHeLa<0.5
GefitinibHeLa1.5

Case Study 2: In Vivo Efficacy

In vivo studies have also been conducted using xenograft models to assess the efficacy of this compound derivatives. For instance, PVHD303, a derivative of quinazoline, demonstrated dose-dependent tumor growth inhibition in HCT116 human colon cancer models . This highlights the potential for developing effective therapeutic agents based on the quinazoline scaffold.

Additional Biological Activities

Beyond anticancer properties, this compound has shown promise in other areas:

  • Antimicrobial Activity : The compound exhibits antibacterial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment .
  • Anti-inflammatory Effects : Some derivatives have been shown to inhibit COX enzymes, suggesting potential applications in managing inflammatory conditions .

Q & A

Q. What are the recommended methods for synthesizing and characterizing 2-Bromoquinazoline to ensure reproducibility?

  • Methodological Answer : Synthesis typically involves bromination of quinazoline derivatives under controlled conditions. For example, direct bromination using reagents like NBS (N-bromosuccinimide) in a DMF solvent at 80–100°C yields this compound. Characterization should include:
  • 1H/13C NMR : Verify substitution patterns (e.g., aromatic proton shifts at δ 8.5–9.0 ppm for brominated positions) .
  • HPLC : Confirm purity (>95% as per commercial standards) .
  • Mass Spectrometry : Match molecular ion peaks to the expected m/z (e.g., [M+H]+ ≈ 210).
    Reproducibility requires documenting solvent ratios, reaction times, and purification steps (e.g., column chromatography with silica gel) .

Q. How should researchers purify this compound to minimize by-products?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.
  • Column Chromatography : Employ gradient elution (e.g., hexane/ethyl acetate 4:1) to separate brominated isomers.
  • TLC Monitoring : Use UV-active plates with Rf values calibrated against known standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel this compound derivatives?

  • Methodological Answer :
  • Cross-Validation : Combine NMR, IR, and X-ray crystallography to confirm structural assignments. For ambiguous peaks, use 2D NMR (e.g., COSY, HSQC) to resolve coupling patterns .
  • Iterative Analysis : Re-examine synthetic pathways to identify potential side reactions (e.g., dehalogenation or dimerization) that may skew data .
  • Collaborative Verification : Share raw data with independent labs to rule out instrumentation errors .

Q. What computational approaches are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate charge distribution on the quinazoline ring to identify electrophilic centers (e.g., C2 bromine as a leaving group).
  • Molecular Docking : Model interactions with biological targets (e.g., kinase enzymes) to predict binding affinities .
  • Validation : Compare computational results with experimental kinetic data (e.g., reaction rates under varying pH/temperature) .

Q. How can researchers design cross-coupling reactions using this compound as a substrate for functionalization?

  • Methodological Answer :
  • Catalyst Selection : Use Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings with aryl boronic acids.
  • Optimization : Screen solvents (e.g., THF vs. DMSO) and bases (e.g., K2CO3) to maximize yield.
  • In Situ Monitoring : Employ GC-MS or HPLC to track intermediate formation and adjust reaction conditions dynamically .

Data Analysis & Safety

Q. What protocols should be followed to assess the toxicity of this compound in biological assays?

  • Methodological Answer :
  • In Vitro Testing : Use cell viability assays (e.g., MTT) with IC50 calculations in human cell lines (e.g., HEK293).
  • Safety Handling : Follow OSHA guidelines for brominated compounds, including fume hood use and PPE (gloves, lab coats) .
  • Waste Disposal : Neutralize reaction residues with sodium thiosulfate before disposal .

Q. How can researchers optimize reaction conditions for this compound derivatization using statistical methods?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading, solvent polarity).
  • Response Surface Methodology (RSM) : Model nonlinear interactions between parameters to identify optimal conditions .
  • Data Validation : Replicate high-yield reactions ≥3 times to confirm reproducibility .

Comparative & Mechanistic Studies

Q. What strategies are effective for comparing the reactivity of this compound with other halogenated quinazolines?

  • Methodological Answer :
  • Kinetic Studies : Measure reaction rates in parallel with 4-Bromoquinazoline or 6-Bromoquinazoline under identical conditions.
  • Electrophilicity Parameters : Use Hammett constants (σ) to quantify electronic effects of substituents .
  • Crystallographic Analysis : Compare bond lengths/angles to correlate structure with reactivity .

Tables for Key Data

Property This compound 4-Bromoquinazoline Source
CAS RN 1316275-31-650998-17-9
Melting Point Not reported54–55°C
Purity (Commercial) ≥95%≥97%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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